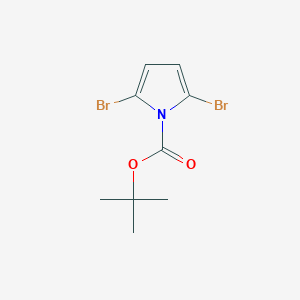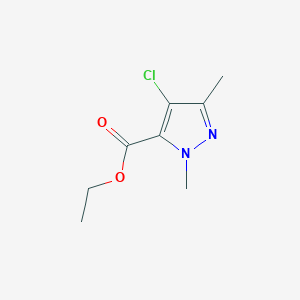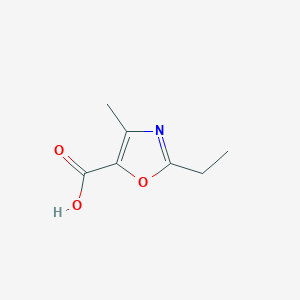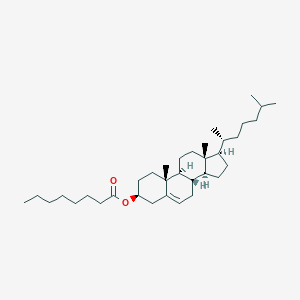
4-Methylcyclohexanon
Übersicht
Beschreibung
4-Methylcyclohexanone (4-MCH) is an organic compound, most commonly used in the synthesis of a variety of compounds and materials. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 153-155 °C. 4-MCH is used in various applications, such as in the production of solvents, surfactants, and other chemicals, as well as in the manufacture of pharmaceuticals, cosmetics, and food additives. In addition, 4-MCH is used as a building block in the synthesis of many other compounds, including polymers, fragrances, and flavors.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Methylcyclohexanon: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner Ketonfunktionalität, die Reaktionen wie nukleophile Addition oder die Bildung von Enolaten ermöglicht, kann es zur Synthese einer Vielzahl komplexer Moleküle verwendet werden. Ein Beispiel hierfür ist die Synthese von Pinguisan-Typ-Sesquiterpenoiden wie Acutifolon A .
Safety and Hazards
4-Methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .
Wirkmechanismus
Target of Action
4-Methylcyclohexanone is a chemical compound with the formula C7H12O . .
Biochemical Pathways
One known biochemical pathway involving 4-Methylcyclohexanone is the chemo-enzymatic Baeyer–Villiger oxidation . In this process, 4-Methylcyclohexanone is converted to ®-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B, and 30% aq. H2O2
Biochemische Analyse
Biochemical Properties
It is known that ketones, including 4-Methylcyclohexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Cellular Effects
There is limited information available on the cellular effects of 4-Methylcyclohexanone. A study has shown that 4-Methylcyclohexanone exhibits a concentration-dependent inhibition action towards encapsulated E. coli . Negligible toxic effect of 4-Methylcyclohexanone was detected by cell viability measurements via confocal laser scanning microscopy .
Molecular Mechanism
It is known that ketones, including 4-Methylcyclohexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 443.2 K and a melting point of 232.55 K .
Metabolic Pathways
It is known that ketones, including 4-Methylcyclohexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Eigenschaften
IUPAC Name |
4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHNLRUAMRIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060435 | |
| Record name | Cyclohexanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |
| Record name | 4-Methylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
169.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 4-Methylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.924-0.934 | |
| Record name | 4-Methylcyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.5 [mmHg] | |
| Record name | 4-Methylcyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-92-4, 1331-22-2 | |
| Record name | 4-Methylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1R78K79S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40.6 °C | |
| Record name | 4-Methylcyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylcyclohexanone?
A1: The molecular formula of 4-Methylcyclohexanone is C7H12O, and its molecular weight is 112.17 g/mol.
Q2: What spectroscopic data is available to characterize 4-Methylcyclohexanone?
A2: 4-Methylcyclohexanone can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS. [, , , ]
Q3: Can 4-Methylcyclohexanone be used as a starting material in organic synthesis?
A3: Yes, 4-Methylcyclohexanone is a versatile building block for the synthesis of various compounds, including (±)-Mintlactone and 4-Methyloctanoic acid. [, ]
Q4: How does 4-Methylcyclohexanone behave in Baeyer-Villiger oxidation reactions?
A4: 4-Methylcyclohexanone can undergo Baeyer-Villiger oxidation to form the corresponding lactone. This reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and cyclopentanone monooxygenase (CPMO). [, ]
Q5: What factors influence the enantioselectivity of the Baeyer-Villiger oxidation of 4-Methylcyclohexanone?
A5: Computational studies suggest that the enantioselectivity of the CHMO-catalyzed oxidation of 4-Methylcyclohexanone is determined by the conformational preferences of the Criegee intermediate and the subsequent transition state during the migration step. []
Q6: Can 4-Methylcyclohexanone be used as a solvent in extraction processes?
A6: While alkylated cyclohexanones, including 4-Methylcyclohexanone, do not extract Am(III) or Eu(III) significantly on their own, they can be used as diluents in combination with ligands like CyMe4-BTBP for selective extraction of Am(III) from nitric acid solutions. []
Q7: How does the position of alkyl substitution on cyclohexanone affect its performance as a diluent in extraction processes?
A7: The position of alkyl substitution on cyclohexanone, as seen with 4-Methylcyclohexanone and its isomers, significantly impacts extraction kinetics and selectivity. For example, 3-methylcyclohexanone exhibits faster kinetics compared to other monomethylated cyclohexanone derivatives. []
Q8: Have computational methods been used to study 4-Methylcyclohexanone?
A8: Yes, computational studies have been performed to investigate the dipole moment of 4-Methylcyclohexanone and to understand the conformational preferences of this molecule. [, ]
Q9: How have molecular modeling techniques been applied to understanding the reactivity of 4-Methylcyclohexanone?
A9: Molecular mechanics calculations and orbital analysis have been used to predict the stereoselectivity of hydride reduction reactions involving 4-Methylcyclohexanone. This approach helps rationalize the observed cis/trans ratios of alcohol products obtained from the reduction of this compound. []
Q10: How does the introduction of functional groups affect the acaricidal activity of 4-Methylcyclohexanone derivatives?
A10: Introducing specific functional groups, such as an isopropyl group, to the cyclohexanone skeleton, as seen in 2-isopropyl-5-methylcyclohexanone, can enhance the acaricidal potency compared to 4-Methylcyclohexanone. []
Q11: Can 4-Methylcyclohexanone be used in the development of photosensitive materials?
A11: Derivatives of 4-Methylcyclohexanone, like 2,6-bis(azidobenzylidene)-4-methylcyclohexanone (BA), have been successfully employed as photocrosslinkers in the development of negative working photosensitive polymers. []
Q12: What are the advantages of incorporating 4-Methylcyclohexanone derivatives into photosensitive materials?
A12: Polymers containing 4-Methylcyclohexanone derivatives, such as BA, offer desirable properties like high sensitivity to UV light, good resolution, high thermal stability, and a low dielectric constant, making them suitable for applications in LSI production. []
Q13: What analytical techniques are commonly employed to study the reactions and properties of 4-Methylcyclohexanone?
A13: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze the products of reactions involving 4-Methylcyclohexanone, allowing for the identification and quantification of different isomers and derivatives. [, , ]
Q14: What is the environmental fate of Methyl Saturated Alcohols (MSAs), including those derived from 4-Methylcyclohexanone?
A14: Research indicates that MSAs, such as 4-methylcyclohexanol (a reduction product of 4-Methylcyclohexanone), can react with atmospheric oxidants like Cl, OH, and NO3. These reactions lead to the formation of various products, including 4-Methylcyclohexanone itself, and contribute to atmospheric processes like ozone and nitrate compound formation. []
Q15: What are the implications of using MSAs, including those related to 4-Methylcyclohexanone, as biofuel additives?
A15: Due to their potential to generate ozone and contribute to atmospheric pollution, the use of large saturated alcohols like those structurally related to 4-Methylcyclohexanone as biofuel additives should be approached with caution. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)


![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)







